4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine
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Overview
Description
4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group at the 4-position and an amine group at the 2-position The amine group is further substituted with a 1-(3-nitrophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine can be achieved through a multi-step process involving the following key steps:
Nitration: The nitration of 3-phenylethylamine to introduce the nitro group.
Pyrimidine Formation: The formation of the pyrimidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Cyclization: Cyclization can be achieved using strong acids or bases as catalysts.
Major Products
Reduction: The reduction of the nitro group yields 4-methoxy-N-[1-(3-aminophenyl)ethyl]pyrimidin-2-amine.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the pyrimidine ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[1-(3-aminophenyl)ethyl]pyrimidin-2-amine: A reduction product of the original compound.
4-methoxy-N-[1-(3-chlorophenyl)ethyl]pyrimidin-2-amine: A derivative with a chloro substituent instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine makes it unique compared to its analogs. The nitro group can undergo various chemical transformations, providing a versatile platform for further modifications and applications.
Properties
IUPAC Name |
4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9(10-4-3-5-11(8-10)17(18)19)15-13-14-7-6-12(16-13)20-2/h3-9H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSATXVVNFTUXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2=NC=CC(=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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